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Compound of Interest

Compound Name:
2,6-Dichloropyrimidine-4-

carbonitrile

Cat. No.: B1393253 Get Quote

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonitrile

Introduction: The Strategic Importance of a Versatile
Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold,

integral to numerous therapeutic agents across oncology, infectious diseases, and neurology.

[1] Its unique electronic properties and capacity for diverse functionalization make it a

cornerstone of medicinal chemistry. Within this class of compounds, 2,6-Dichloropyrimidine-
4-carbonitrile (CAS No: 26293-93-6) emerges as a highly valuable and versatile building

block. The strategic placement of two reactive chlorine atoms and a cyano group on the

pyrimidine ring provides researchers with a powerful tool for constructing complex molecular

architectures through controlled, regioselective reactions.

This guide offers a comprehensive technical overview of 2,6-Dichloropyrimidine-4-
carbonitrile, moving beyond simple data recitation to explain the underlying chemical

principles that govern its synthesis, reactivity, and application. The protocols and insights

provided herein are designed to empower researchers, scientists, and drug development

professionals to leverage this compound's full potential in their synthetic campaigns.
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A precise understanding of a compound's identity and physical properties is the foundation of

reproducible science. The canonical structure and key identifiers for 2,6-Dichloropyrimidine-
4-carbonitrile are presented below.

IUPAC Name: 2,6-dichloropyrimidine-4-carbonitrile.[2]

Chemical Structure:  (Image Source: PubChem CID 52987898)

Table 1: Chemical Identifiers and Properties

Property Value Source

CAS Number 26293-93-6 PubChem[2]

Molecular Formula C₅HCl₂N₃ PubChem[2]

Molecular Weight 173.99 g/mol ChemShuttle

Canonical SMILES C1=C(N=C(N=C1Cl)Cl)C#N PubChem[2]

InChI Key
HLAOENZTDMPYNY-

UHFFFAOYSA-N
PubChem[2]

Appearance Solid (Form may vary) Sigma-Aldrich[3]

Purity Typically ≥95-98% ChemShuttle, Sigma-Aldrich[3]

Storage Conditions Inert atmosphere, 2-8°C Sigma-Aldrich[3]
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The synthetic utility of 2,6-Dichloropyrimidine-4-carbonitrile is rooted in its electronic

structure. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly

amplified by the presence of three powerful electron-withdrawing groups: two chlorine atoms

and a nitrile group. This pronounced electrophilicity makes the carbon atoms bonded to the

chlorine atoms (C2 and C6) highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity in Nucleophilic Aromatic Substitution
(SₙAr)
A critical consideration for any synthetic chemist is regioselectivity. In this molecule, a

nucleophile could potentially attack either the C2 or C6 position. The outcome is not arbitrary

and is dictated by the electronic influence of the substituents. While a complete quantum

mechanical analysis is required for a definitive prediction, general principles of heterocyclic

chemistry provide strong guidance.[4] The nitrile group at the C4 position exerts a strong

electron-withdrawing effect, influencing the relative electrophilicity of the adjacent C2 and C6

positions. The precise selectivity can be sensitive to the nature of the incoming nucleophile and

the reaction conditions, often allowing for sequential, controlled substitutions. This enables the

synthesis of diverse libraries of compounds from a single starting material.

Diagram: Reactive Sites for SₙAr
The following diagram illustrates the primary sites of reactivity on the molecule.

Caption: Primary electrophilic sites for nucleophilic substitution.

Proposed Synthesis Workflow
While multiple synthetic routes to substituted pyrimidines exist, a common and logical approach

involves the chlorination of a dihydroxy-pyrimidine precursor. The following protocol is a

generalized, yet robust, methodology based on well-established chemical transformations for

analogous pyrimidine systems.[5][6]

Diagram: Synthesis Workflow
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Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol
Trustworthiness through Causality: This protocol is designed to be self-validating by explaining

the purpose of each step.

Reaction Setup (Inert Atmosphere):

Action: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying

tube. Charge the flask with the starting material, 2,6-dihydroxypyrimidine-4-carbonitrile

(1.0 eq).

Causality: The reaction is moisture-sensitive. Phosphorus oxychloride (POCl₃) reacts

violently with water. An inert atmosphere prevents the decomposition of the reagent and

ensures a high-yield reaction.

Chlorination:

Action: Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. Heat the

reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by

TLC or LC-MS.

Causality: POCl₃ serves as both the chlorinating agent and the solvent. Refluxing provides

the necessary activation energy to convert the hydroxyl groups into chlorides. Monitoring

the reaction ensures it is driven to completion without unnecessary heating that could lead

to side products.

Reagent Removal and Quenching:
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Action: After cooling to room temperature, carefully remove the excess POCl₃ under

reduced pressure (vacuum distillation). Cautiously pour the resulting residue onto crushed

ice with vigorous stirring.

Causality: Removing excess POCl₃ simplifies the workup. Quenching on ice hydrolyzes

any remaining reactive phosphorus species and precipitates the organic product, which is

typically insoluble in water. This step must be performed in a well-ventilated fume hood

due to the evolution of HCl gas.

Extraction and Isolation:

Action: Extract the aqueous slurry with an appropriate organic solvent (e.g.,

dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: Extraction isolates the desired product from the aqueous phase. Washing with

brine removes residual water from the organic phase, and drying with sodium sulfate

ensures the complete removal of moisture before final solvent evaporation.

Purification:

Action: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality: Purification is essential to remove any unreacted starting material or side

products, yielding the final compound with the high purity required for subsequent

applications.

Spectroscopic Characterization: A Self-Validating
System
Confirmation of the chemical structure and purity is paramount. The following spectroscopic

data and protocols provide a self-validating system for researchers to verify the identity of

synthesized or purchased 2,6-Dichloropyrimidine-4-carbonitrile.

Data Summary
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Table 2: Expected Spectroscopic Data

Technique Expected Data

¹H NMR

A singlet in the aromatic region (δ 7.5-8.5 ppm)

corresponding to the single proton on the

pyrimidine ring (H5).

¹³C NMR

Signals corresponding to the quaternary

carbons (C2, C4, C6), the nitrile carbon (C≡N),

and the protonated carbon (C5). Expected

shifts: C2/C6 (~160-165 ppm), C4 (~110-120

ppm), C5 (~120-130 ppm), C≡N (~115-125

ppm).

IR (ATR)

Characteristic absorption bands for C≡N stretch

(~2230 cm⁻¹), C=N and C=C ring stretches

(~1550-1600 cm⁻¹), and C-Cl stretches (~700-

800 cm⁻¹).

MS (EI)

A molecular ion peak (M⁺) at m/z ≈ 173, along

with characteristic isotope peaks for two chlorine

atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio).

Note: Predicted values are based on standard chemical shift ranges and data from similar

structures. Actual values may vary based on solvent and instrument.[7][8][9]

Characterization Protocols
1. NMR Spectroscopy

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

spectral width of 0-10 ppm is sufficient. Use 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A spectral width of 0-200 ppm is standard. A higher number of scans (>1024) is
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required due to the low natural abundance of ¹³C.

2. Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl

acetate.

GC-MS Analysis:

Injector: Splitless mode, ~250 °C.

Column: Standard non-polar capillary column (e.g., DB-5ms).

Ionization: Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation

patterns for library matching.

Applications in Drug Discovery and Medicinal
Chemistry
2,6-Dichloropyrimidine-4-carbonitrile is not an end product but a strategic starting point. Its

value lies in its ability to serve as a scaffold for generating libraries of novel compounds for

biological screening. The two chlorine atoms can be displaced sequentially with various

nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse pharmacophores

and tuning of physicochemical properties like solubility and metabolic stability.[1][10]

Diagram: Scaffold for Library Synthesis
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Caption: Use as a scaffold for combinatorial library synthesis.

This approach is instrumental in the development of kinase inhibitors, antivirals, and other

targeted therapies where the pyrimidine core often serves to mimic the hinge-binding

interactions of ATP in enzyme active sites.

Safety and Handling
As a reactive chemical intermediate, proper handling is essential.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.[11]
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[11]

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[12]

Eye Contact: Rinse cautiously with water for several minutes.[12]

Inhalation: Move to fresh air.[12]

Reactivity: The compound is stable under recommended storage conditions but may react

with strong oxidizing agents and strong bases.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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